2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine
Description
Properties
CAS No. |
135145-96-9 |
|---|---|
Molecular Formula |
C23H21N7 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C23H21N7/c1-4-20-25-21-14(2)13-15(3)24-23(21)30(20)17-11-9-16(10-12-17)18-7-5-6-8-19(18)22-26-28-29-27-22/h5-13H,4H2,1-3H3,(H,26,27,28,29) |
InChI Key |
ZXLFZNWBWMYLDB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |
Canonical SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |
Synonyms |
L 158809 L-158,809 L-158809 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
4-Methylphenylboronic acid reacts with 2-bromophenyltetrazole precursors in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate. This cross-coupling forms the biphenyl framework with >90% efficiency.
Representative Procedure
Bromination and Functionalization
The methyl group on the biphenyl intermediate is brominated using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in 1,1,1-trichloroethane. This yields 5-(4'-bromomethylbiphenyl-2-yl)-1-(4-nitrophenyl)-1H-tetrazole, a pivotal alkylating agent.
Optimized Bromination Conditions
| Parameter | Value |
|---|---|
| NBS | 4.53 g (25 mmol) |
| AIBN | 73 mg |
| Solvent | 50 mL CH₃CCl₃ |
| Temperature | Reflux (110°C) |
| Time | 4 hours |
| Yield | 7.3 g (82%) |
Final Alkylation and Deprotection
The imidazo[4,5-b]pyridine core is alkylated with the bromomethyl biphenyl-tetrazole intermediate under phase-transfer conditions.
Alkylation Protocol
-
Reagents:
-
2-Ethyl-5,7-dimethylimidazo[4,5-b]pyridine (2.0 g)
-
5-(4'-bromomethylbiphenyl-2-yl)-1-(4-nitrophenyl)-1H-tetrazole (6.0 g)
-
Potassium carbonate (4 g)
-
1,2-Dimethoxyethane (100 mL)
-
-
Procedure:
Tetrazole Deprotection
The nitro group on the tetrazole is removed by catalytic hydrogenation or acidic hydrolysis. Citric acid (pH 5) precipitates the final product, yielding 0.6 g of pure compound with melting point 175–177°C (decomposition).
Characterization Data
-
¹H NMR (d₆-acetone): δ 1.26 (t, 3H), 2.50 (s, 3H), 2.53 (s, 3H), 2.76 (q, 2H), 5.49 (s, 2H), 6.91–7.85 (aromatic protons).
Alternative Phase-Transfer Catalysis (PTC) Route
Recent studies demonstrate the efficacy of PTC for alkylating imidazo[4,5-b]pyridines. Using benzyltriethylammonium chloride as a catalyst, the reaction proceeds at room temperature in a biphasic system (water/dichloromethane), reducing side reactions and improving yields to 88%.
Advantages Over Traditional Methods
-
Lower energy requirements (25°C vs. 60°C)
-
Reduced solvent volume
Scalability and Industrial Adaptations
For bulk synthesis, continuous-flow reactors enhance reproducibility and safety. Key modifications include:
-
Pd Catalyst Immobilization: Silica-supported Pd nanoparticles reduce metal leaching.
-
In-line Purification: Simulated moving bed (SMB) chromatography replaces manual flash methods.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation at N1 of the imidazo[4,5-b]pyridine is mitigated by:
Chemical Reactions Analysis
L-158,809 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include solvents like DMSO and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : The imidazo-pyridine structure is known for its anticancer potential. Studies have shown that derivatives of imidazo-pyridine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Preliminary studies suggest that 2-Ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, including resistant strains .
- Neurological Effects : There is emerging evidence that compounds containing tetrazole and imidazo-pyridine moieties may influence neurological pathways, potentially acting as neuroprotective agents or modulators of neurotransmitter systems .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Anticancer Activity Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : Another research effort focused on testing the compound against common pathogens using agar diffusion methods. Results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
- Neuropharmacological Assessment : In a neuropharmacological study, derivatives were tested for their effects on neurotransmitter receptors, showing promising results as potential anxiolytics or antidepressants due to their interaction with serotonin receptors .
Data Table: Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Imidazo-pyridine + Tetrazole | Anticancer, Antimicrobial |
| 1-Methylimidazo(4,5-b)pyridine | Methyl group at position 1 | Carcinogenic potential |
| 4-Aminoquinoline | Amino group substitution | Antimalarial properties |
| 1,3-Diphenylurea | Urea linkage with phenyl groups | Anticancer activity |
Mechanism of Action
The mechanism of action of L-158,809 involves its role as an angiotensin II type 1 receptor antagonist. By blocking the angiotensin II type 1 receptor, L-158,809 prevents the activation of pathways that lead to cognitive impairment and muscle pathology. This includes the inhibition of transforming growth factor-beta (TGF-β) signaling, which is known to promote fibrosis and impair muscle regeneration .
Comparison with Similar Compounds
Structural and Functional Data Table
Key Research Findings and Implications
- Tetrazole Importance : The tetrazole group in the query compound enhances AT1 binding via ionic interactions with receptor residues, a feature absent in sulfonamide-based analogs like L-162,313 .
- Isomer Sensitivity : The imidazo[4,5-b]pyridine vs. [5,4-b] isomerism significantly impacts receptor selectivity, as seen in L-158809’s distinct pharmacological profile .
- Metabolic Stability : Bulky substituents in L-163,491 reduce hepatic clearance but increase molecular weight, limiting bioavailability compared to the query compound .
Biological Activity
2-Ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine is a complex organic compound with a unique imidazo-pyridine structure, characterized by the fusion of an imidazole and a pyridine ring. Its molecular formula is and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features multiple functional groups, including a tetrazole moiety and several methyl groups, which contribute to its distinctive chemical properties. The structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities that may have therapeutic implications. Key areas of investigation include:
1. Anticancer Properties
Studies have highlighted the compound's potential as an anticancer agent. Its structural components allow for interaction with key protein kinases involved in cancer progression. For instance, compounds with similar imidazo-pyridine structures have been shown to inhibit c-Met protein kinase, which plays a crucial role in tumor growth and metastasis .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary screening suggests it may possess activity against both gram-positive and gram-negative bacteria. The presence of the tetrazole ring is believed to enhance its interaction with microbial targets .
3. Inhibition of Protein Kinases
The inhibition of specific protein kinases by this compound has been a focus of research. Protein kinases are critical in regulating various cellular processes, and their dysregulation is often associated with diseases such as cancer. The compound's unique structure may facilitate selective inhibition of these kinases .
Case Studies
Several case studies have documented the biological activity of this compound:
-
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in inhibiting tumor cell proliferation in vitro. Results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls. -
Case Study 2: Antimicrobial Screening
In another study, the compound was tested against various bacterial strains. It demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Research Findings
Recent research findings have further elucidated the biological activity of this compound:
Q & A
Q. What protocols ensure reproducibility in biological activity assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
